molecular formula C16H19N3O B12703917 5-ethyl-5,7,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),11,13,15-tetraen-4-one CAS No. 76673-66-0

5-ethyl-5,7,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),11,13,15-tetraen-4-one

Cat. No.: B12703917
CAS No.: 76673-66-0
M. Wt: 269.34 g/mol
InChI Key: YAAQMVUNFNUTHE-UHFFFAOYSA-N
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Description

5-ethyl-5,7,17-triazatetracyclo[87002,7011,16]heptadeca-1(10),11,13,15-tetraen-4-one is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-5,7,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),11,13,15-tetraen-4-one typically involves multi-step reactions starting from simpler organic precursors. One common method involves the condensation of aldehydes and ketones with amines, followed by cyclization reactions. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like HY zeolite .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Advanced techniques such as microwave irradiation and high-pressure reactors may also be employed to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

5-ethyl-5,7,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),11,13,15-tetraen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with Pd/C catalyst.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

5-ethyl-5,7,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),11,13,15-tetraen-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the development of advanced materials and catalysts

Mechanism of Action

The mechanism of action of 5-ethyl-5,7,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),11,13,15-tetraen-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-ethyl-5,7,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),11,13,15-tetraen-4-one apart is its specific ethyl substitution, which can influence its reactivity and interaction with biological targets. This unique structural feature may enhance its potential as a bioactive compound and its utility in various applications .

Properties

CAS No.

76673-66-0

Molecular Formula

C16H19N3O

Molecular Weight

269.34 g/mol

IUPAC Name

5-ethyl-5,7,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),11,13,15-tetraen-4-one

InChI

InChI=1S/C16H19N3O/c1-2-18-10-19-8-7-12-11-5-3-4-6-13(11)17-16(12)14(19)9-15(18)20/h3-6,14,17H,2,7-10H2,1H3

InChI Key

YAAQMVUNFNUTHE-UHFFFAOYSA-N

Canonical SMILES

CCN1CN2CCC3=C(C2CC1=O)NC4=CC=CC=C34

Origin of Product

United States

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